molecular formula C6H16ClNO B1524800 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride CAS No. 857195-41-6

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride

Cat. No.: B1524800
CAS No.: 857195-41-6
M. Wt: 153.65 g/mol
InChI Key: WCVGYVDLVBGINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of an ethylamino group attached to a methylated propanol backbone. This compound is often used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used . Without specific information on “2-(Ethylamino)-2-methyl-1-propanol hydrochloride”, it’s not possible to provide a detailed analysis of its safety and hazards.

Future Directions

The future directions for research on “2-(Ethylamino)-2-methyl-1-propanol hydrochloride” would depend on the current state of knowledge and the specific interests of researchers in the field . Without more specific information, it’s difficult to predict future directions for research on this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 2-methyl-1-propanol with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-2-methyl-1-propanol hydrochloride
  • 2-(Propylamino)-2-methyl-1-propanol hydrochloride
  • 2-(Butylamino)-2-methyl-1-propanol hydrochloride

Uniqueness

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties. This compound’s reactivity and interactions with other molecules differ from those of its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(ethylamino)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-7-6(2,3)5-8;/h7-8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVGYVDLVBGINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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